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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the

molecular formula C11H24, commonly known as undecane and its variants. With 159 possible

structural isomers, this alkane presents a significant opportunity for research in areas requiring

nuanced understandings of physicochemical properties, such as solvent chemistry, drug

formulation, and reference standards in analytical chemistry.[1][2][3][4][5] This document details

the physicochemical properties of a wide range of these isomers, provides in-depth

experimental protocols for their identification and characterization, and includes visualizations

to aid in understanding the relationships between their structures and properties.

Physicochemical Properties of C11H24 Isomers
The structural diversity of undecane isomers leads to a wide range of physical properties. A

primary determinant of these properties is the degree of branching in the carbon chain.

Generally, increased branching leads to a more compact molecular structure, which in turn

affects intermolecular forces (van der Waals forces). This results in lower boiling points and, to

a more complex extent, varied melting points and densities compared to the straight-chain

isomer, n-undecane.[2]

Data Presentation: Physicochemical Properties
The following table summarizes the available quantitative data for a selection of C11H24

isomers. This data has been compiled from various chemical databases and literature sources.
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IUPAC Name CAS Number
Boiling Point
(°C)

Melting Point
(°C)

Density
(g/cm³)

n-Undecane 1120-21-4 196 -26 0.740

2-Methyldecane 6975-98-0 189.3 - 0.737

3-Methyldecane 13151-34-3 188.1 - 189.1 -92.9 0.742

4-Methyldecane 2847-72-5 188.7 - 0.741

5-Methyldecane 13151-35-4 186.1 -57.06 (est.) 0.742

2,2-

Dimethylnonane
98060-52-7 177 - -

2,3-

Dimethylnonane
2884-06-2 186 -57.06 (est.) 0.7438

3,3-

Dimethylnonane
17302-18-0 185 - -

4,4-

Dimethylnonane
17302-18-0 186 - -

3-Ethylnonane 17302-11-3 186 - -

4-Ethyloctane 15869-86-0 163.6 - -

4-Propyloctane 17302-13-5 184-186 - -

2,2,3-

Trimethyloctane
- 180.5 - 0.756

2,2,4-

Trimethyloctane
- 175.8 - 0.744

2,2,5-

Trimethyloctane
- 174.5 - 0.739

2,2,6-

Trimethyloctane
62016-28-8 174 -57.06 (est.) 0.7349

2,3,3-

Trimethyloctane
- 187.3 - 0.770
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2,3,4-

Trimethyloctane
- 184.2 - 0.763

2,3,5-

Trimethyloctane
- 182.5 - 0.755

2,4,6-

Trimethyloctane
62016-37-9 172.8 - -

3,3,4-

Trimethyloctane
- 186.2 - 0.771

2,2,3,3-

Tetramethylhepta

ne

61868-40-4 189 - -

2,2,6,6-

Tetramethylhepta

ne

40117-45-1 174 - -

2,3,4,5-

Tetramethylhepta

ne

61868-53-9 180 - -

3,3,5,5-

Tetramethylhepta

ne

61868-61-9 175 - -

Note: Some data points, particularly melting points, are estimated and should be used with

caution. The experimental data for all 159 isomers is not exhaustively available in the literature.

Experimental Protocols for Isomer Identification
The identification and differentiation of C11H24 isomers require high-resolution analytical

techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic

Resonance (NMR) spectroscopy are the primary methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14536437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic

compounds, making it ideal for the analysis of alkane isomers.

Methodology:

Sample Preparation:

Prepare a dilute solution of the C11H24 isomer mixture in a volatile, non-polar solvent

such as hexane or pentane. A typical concentration is 1-10 µg/mL.

If quantitative analysis is required, an internal standard (e.g., a deuterated alkane or an

alkane with a different, non-interfering chain length) should be added to the sample.

Instrumentation:

Gas Chromatograph: Equipped with a capillary column. A non-polar column, such as one

with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is

recommended for separating alkane isomers based on their boiling points. High-resolution

capillary columns (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film

thickness) are essential for resolving closely boiling isomers.

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

Electron ionization (EI) at 70 eV is the standard ionization method for creating

reproducible mass spectra for library matching.

GC Conditions:

Injector Temperature: 250 °C.

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

Oven Temperature Program: A temperature ramp is crucial for separating the isomers. A

typical program starts at a low temperature and gradually increases:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase to 200 °C at a rate of 5 °C/min.
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Final hold: Hold at 200 °C for 5 minutes.

This program should be optimized based on the specific column and the complexity of

the isomer mixture.

MS Conditions:

Ion Source Temperature: 230 °C.

Mass Range: Scan from m/z 35 to 300.

Data Acquisition: Full scan mode is used for identification. For quantitative analysis,

selected ion monitoring (SIM) can be employed for higher sensitivity.

Data Analysis:

Identification: Isomers are identified by their retention times and by comparing their mass

spectra to a reference library (e.g., NIST/Wiley). The fragmentation patterns of alkanes are

characterized by a series of alkyl fragments (CnH2n+1).

Quantification: The peak area of each isomer is integrated and compared to the peak area

of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule, allowing for the unambiguous structural elucidation of isomers.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl3).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:
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A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal

dispersion, which is particularly important for the often-crowded proton spectra of alkanes.

NMR Experiments:

¹H NMR: Provides information about the chemical environment of the protons.

Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0

ppm).

Signal multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring

protons.

¹³C NMR: Provides information about the different carbon environments.

Alkane carbons typically resonate between δ 10 and 60 ppm.

The number of unique carbon signals indicates the symmetry of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH,

CH₂, and CH₃ groups.

DEPT-90 shows only CH signals.

DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative

peaks.

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity within the molecule.

COSY (Correlation Spectroscopy): Shows correlations between coupled protons

(typically protons on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its

directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for piecing together the

carbon skeleton.
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Data Analysis:

By combining the information from these experiments, the complete structure of an

unknown C11H24 isomer can be determined. The chemical shifts, coupling constants, and

2D correlations are used to assemble the molecular fragments into a coherent structure.

Mandatory Visualizations
The following diagrams provide visual representations of key concepts related to the

identification and properties of C11H24 isomers.
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Experimental workflow for isomer identification.
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n-Undecane
(Linear)

BP: 196 °C

2-Methyldecane
(Slightly Branched)

BP: 189.3 °C

Increased Branching

2,3-Dimethylnonane
(Moderately Branched)

BP: 186 °C

Increased Branching

2,2,6,6-Tetramethylheptane
(Highly Branched)

BP: 174 °C

Increased Branching

Click to download full resolution via product page

Effect of branching on the boiling point of C11H24 isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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